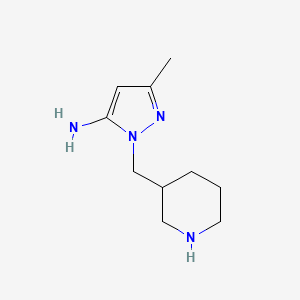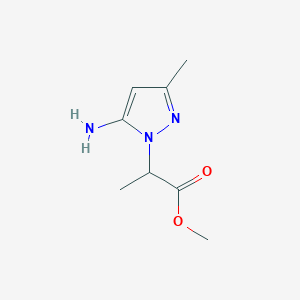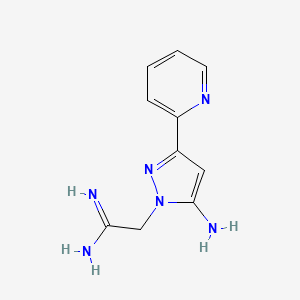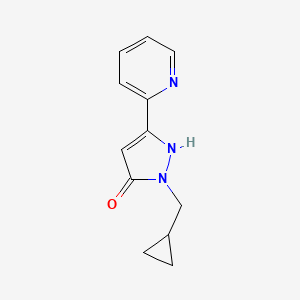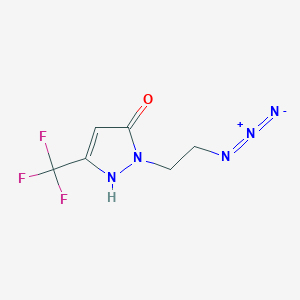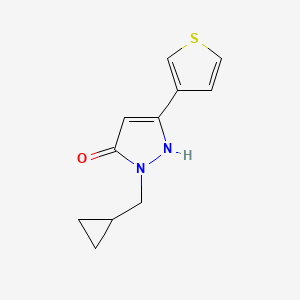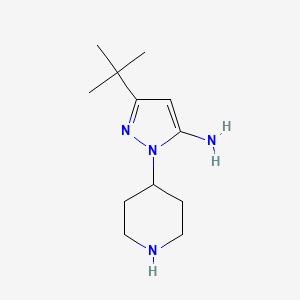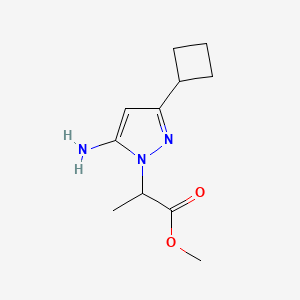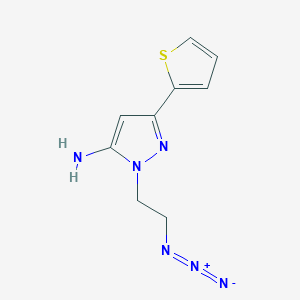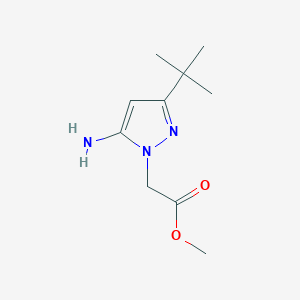
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, also known as CPMT, is a heterocyclic compound that has been studied for its potential applications in a wide range of scientific research. It is known for its unique properties, such as its high solubility in water, and its ability to form stable complexes with metal ions. CPMT has been used in a variety of fields, such as medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including compounds with structural similarities to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, have been synthesized and characterized to study their potential as antitumor, antifungal, and antibacterial agents. The synthesis involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with significant biological activities. These derivatives have been characterized using various spectroscopic techniques and X-ray crystallography, confirming the geometric parameters of the optimized structure. Theoretical calculations on physical and chemical properties have also been conducted, linking the structural features with biological activity against breast cancer and microbes (Titi et al., 2020).
Anticancer Activity
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized, showing potent anti-tumor activity against hepatocellular carcinoma (HepG2) cell lines. These compounds have demonstrated promising results, indicating the potential therapeutic application of pyrazole derivatives in cancer treatment (Gomha et al., 2016).
Antidepressant Activity
Pyrazoline derivatives, structurally related to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, have been explored for their antidepressant activity. Specifically, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed significant antidepressant effects in preclinical evaluations. These effects were observed through behavioral investigations, highlighting the potential of thiophene-based pyrazolines as antidepressant medications (Mathew et al., 2014).
Antibacterial and Antifungal Activity
Compounds with the core structure of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine have been assessed for their antimicrobial properties. Synthesized pyrazole derivatives have shown varying degrees of antibacterial and antifungal activities, indicating their potential use as anti-infective agents. The modification of the pyrazole structure has led to compounds with significant activity against a range of microbial pathogens, underscoring the versatility of this chemical scaffold in developing new antimicrobial agents (Hamed et al., 2020).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11-6-9(10-2-1-5-15-10)13-14(11)7-8-3-4-8/h1-2,5-6,8H,3-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFKCJLKGQBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



